molecular formula C17H18N2O5 B2532786 4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide CAS No. 431986-53-7

4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide

Cat. No.: B2532786
CAS No.: 431986-53-7
M. Wt: 330.34
InChI Key: CVZRFEGOIXIEPT-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide is a complex organic compound that contains an isopropoxy group, a methoxy group, a nitrophenyl group, and a benzamide group. This compound is used in diverse scientific research due to its unique properties.

Preparation Methods

One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation under mild and functional group tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents .

Chemical Reactions Analysis

4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide is used in various scientific research fields, including:

    Chemistry: It is used in the development of new synthetic methods and the study of reaction mechanisms.

    Biology: It is used in the study of biological pathways and the development of new biological assays.

    Industry: It is used in the development of new materials and nanotechnology.

Mechanism of Action

The mechanism by which 4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4-isopropoxy-N-(2-methoxy-4-nitrophenyl)benzamide can be compared with other similar compounds, such as:

  • N-(2-methoxy-4-nitrophenyl)benzamide
  • 4-methoxy-N-(4-nitrophenyl)benzamide
  • 4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide

These compounds share similar structural features but differ in their specific functional groups and properties, highlighting the uniqueness of this compound .

Properties

IUPAC Name

N-(2-methoxy-4-nitrophenyl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5/c1-11(2)24-14-7-4-12(5-8-14)17(20)18-15-9-6-13(19(21)22)10-16(15)23-3/h4-11H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZRFEGOIXIEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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